molecular formula C23H30N2O2 B4152325 3-[(2-ethylbutanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide

3-[(2-ethylbutanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B4152325
M. Wt: 366.5 g/mol
InChI Key: WUDJIUADVSRNOK-UHFFFAOYSA-N
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Description

3-[(2-ethylbutanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide is a complex organic compound with a molecular formula of C23H30N2O2 This compound is characterized by its intricate structure, which includes a benzamide core, an ethylbutanoyl group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethylbutanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethylbutanoyl group is introduced through an acylation reaction, while the phenylpropyl group is added via a substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ethylbutanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-[(2-ethylbutanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research explores its potential pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-ethylbutanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-ethylbutanoyl)amino]-N-(4-phenyl-2-butanyl)benzamide
  • 3-[(2-ethylbutanoyl)amino]-N-(2-methyl-2-propanyl)benzamide
  • 3-[(2-ethylbutanoyl)amino]-N-(2-furylmethyl)benzamide

Uniqueness

Compared to these similar compounds, 3-[(2-ethylbutanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide stands out due to its specific structural configuration, which may confer unique chemical properties and biological activities. The presence of the phenylpropyl group, in particular, can influence its interaction with molecular targets, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-4-19(5-2)22(26)25-21-13-9-12-20(16-21)23(27)24-17(3)14-15-18-10-7-6-8-11-18/h6-13,16-17,19H,4-5,14-15H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDJIUADVSRNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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